5-Nitro-3-prop-2-enyl-1H-pyrazole
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Overview
Description
5-Nitro-3-prop-2-enyl-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and a prop-2-enyl group at the 3-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Mechanism of Action
Target of Action
5-Nitro-3-prop-2-enyl-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles have been extensively used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes .
Biochemical Pathways
Derivatives of pyrazole, such as 3(5)-aminopyrazoles, are known to serve as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines . These compounds could potentially affect various biochemical pathways.
Result of Action
It is known that changes in the structure of pyrazoles can translate into changes in properties, which could potentially result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-prop-2-enyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-prop-2-enyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-3-prop-2-enyl-1H-pyrazole can undergo reduction reactions to form amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 5-Amino-3-prop-2-enyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-3-prop-2-enyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry .
Biology and Medicine: It is being investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in various chemical manufacturing processes .
Comparison with Similar Compounds
3-Nitro-1H-pyrazole: Similar structure but lacks the prop-2-enyl group.
5-Nitro-1H-pyrazole: Similar structure but lacks the prop-2-enyl group.
3-Prop-2-enyl-1H-pyrazole: Similar structure but lacks the nitro group.
Uniqueness: 5-Nitro-3-prop-2-enyl-1H-pyrazole is unique due to the presence of both the nitro and prop-2-enyl groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-3-prop-2-enyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-5-4-6(8-7-5)9(10)11/h2,4H,1,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSBDLFHRNQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NNC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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